molecular formula C10H12ClNO3 B7939075 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene

1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene

Cat. No.: B7939075
M. Wt: 229.66 g/mol
InChI Key: RKTYHMIBLKZUJP-UHFFFAOYSA-N
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Description

1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3. It is a derivative of nitrobenzene, where the benzene ring is substituted with a chlorine atom, a nitro group, and a 2-methylpropoxy group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 1-chloro-2-(2-methylpropoxy)benzene, which can be prepared by reacting 1-chloro-2-nitrobenzene with 2-methylpropyl alcohol under specific conditions. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group.

Chemical Reactions Analysis

1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or alkoxides under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylpropoxy group, leading to the formation of carboxylic acids or aldehydes.

Scientific Research Applications

1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene depends on the specific reaction or application. For example, in nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the benzene ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps, ultimately forming an amino group.

Comparison with Similar Compounds

1-Chloro-2-(2-methylpropoxy)-4-nitrobenzene can be compared with other nitrobenzene derivatives, such as:

    1-Chloro-4-nitrobenzene: Lacks the 2-methylpropoxy group, making it less sterically hindered and more reactive in certain reactions.

    2-Chloro-4-nitroanisole: Contains a methoxy group instead of a 2-methylpropoxy group, affecting its solubility and reactivity.

    1-Bromo-2-(2-methylpropoxy)-4-nitrobenzene: Similar structure but with a bromine atom, which can influence its reactivity and the types of reactions it undergoes.

Each of these compounds has unique properties and reactivities, making them suitable for different applications in research and industry.

Properties

IUPAC Name

1-chloro-2-(2-methylpropoxy)-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-7(2)6-15-10-5-8(12(13)14)3-4-9(10)11/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKTYHMIBLKZUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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